molecular formula C5H8Cl2N4O2 B2405463 2-Hydrazinyl-4-nitropyridine dihydrochloride CAS No. 1214900-89-6

2-Hydrazinyl-4-nitropyridine dihydrochloride

Cat. No.: B2405463
CAS No.: 1214900-89-6
M. Wt: 227.05
InChI Key: KNASHSFHIQPBCO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-nitropyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2N4O2 and a molecular weight of 227.05 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-nitropyridine dihydrochloride typically involves the reaction of 4-nitropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-nitropyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-nitropyridine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-nitropyridine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydrazinyl-4-nitropyridine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique pyridine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other compounds may not be as effective .

Properties

IUPAC Name

(4-nitropyridin-2-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2.2ClH/c6-8-5-3-4(9(10)11)1-2-7-5;;/h1-3H,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNASHSFHIQPBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-89-6
Record name 2-hydrazinyl-4-nitropyridine dihydrochloride
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